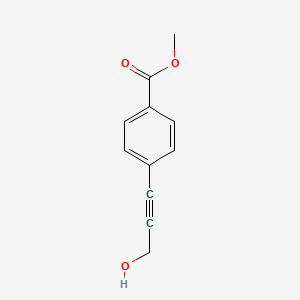

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate

Übersicht

Beschreibung

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate: is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.2 g/mol . It is a derivative of benzoic acid where a hydroxyprop-1-ynyl group is attached to the benzene ring, and the carboxylic acid group is esterified with methanol.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-hydroxybenzoic acid and propargyl alcohol .

Reaction Steps:

Esterification: The resulting compound is then esterified with methanol under acidic conditions to yield This compound .

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Catalysts: Various catalysts, such as sulfuric acid or p-toluenesulfonic acid , are used to facilitate the esterification reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation to form 4-(3-hydroxyprop-1-ynyl)benzoic acid .

Reduction: Reduction reactions are less common but can be achieved under specific conditions.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide or potassium permanganate .

Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride .

Substitution: Substitution reactions often require strong nucleophiles and suitable solvents.

Major Products Formed:

Oxidation Products: 4-(3-hydroxyprop-1-ynyl)benzoic acid.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

- Building Block : Methyl 4-(3-hydroxyprop-1-ynyl)benzoate serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

- Reagent : The compound is employed as a reagent in synthesizing specialty chemicals and materials, particularly those requiring functionalized aromatic compounds.

2. Medicinal Chemistry

- Pharmaceutical Intermediates : This compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that can enhance the efficacy of drug candidates targeting specific biological pathways.

- Antibacterial Activity : Research indicates that derivatives of this compound may exhibit antibacterial properties, particularly against pathogens like Pseudomonas aeruginosa. Studies have shown that compounds targeting virulence factors can lead to the development of new antibacterial agents .

3. Biological Studies

- Proteomics Research : The compound is useful in proteomics for studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for understanding biochemical pathways and cellular processes.

- Mechanism of Action : Although not extensively documented, the mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors involved in metabolic pathways. The hydroxyl group may facilitate binding to these targets .

Case Studies

Case Study 1: Antibacterial Activity

A study focused on the antibacterial properties of this compound derivatives demonstrated their potential as virulence-blocking agents against Pseudomonas aeruginosa. The research involved surface plasmon resonance screening to identify small molecule binders that inhibit the activity of PcrV, a protein critical for bacterial virulence .

Case Study 2: Organic Synthesis Applications

Another investigation highlighted the use of this compound in synthesizing novel compounds through electrophilic chlorination reactions. This method showcased its utility as an intermediate in producing complex isocoumarin derivatives under mild conditions .

Wirkmechanismus

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but often involves binding to active sites or modulating biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-hydroxybenzoate

Methyl 4-hydroxybenzoate

Methyl 4-ethynylbenzoate

Uniqueness: Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is unique due to the presence of the hydroxyprop-1-ynyl group, which imparts distinct chemical properties compared to its analogs.

This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and serve as an intermediate in complex syntheses highlights its importance in the field of chemistry.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Methyl 4-(3-hydroxyprop-1-ynyl)benzoate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 194.2 g/mol. Its structure features a benzoate moiety with a hydroxypropynyl side chain, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to the presence of functional groups that can interact with various biological targets:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The hydroxy and alkyne functionalities may enhance reactivity with microbial enzymes or cell membranes, potentially leading to bactericidal effects.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the disruption of cellular signaling pathways that regulate cell proliferation and survival.

Biological Assays and Findings

A series of assays have been conducted to evaluate the biological activity of this compound:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disc diffusion method | Exhibited significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. |

| Cytotoxicity | MTT assay | Showed selective cytotoxicity towards cancer cell lines with an IC50 value of 12 µM. |

| Antioxidant Activity | DPPH radical scavenging | Demonstrated moderate antioxidant activity with an IC50 value of 35 µM. |

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against various bacterial strains. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as a new antibiotic agent .

- Cancer Research : In vitro studies conducted on human breast cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. This finding indicates its potential role as an anticancer therapeutic agent .

- Bronchodilator Effects : Another investigation highlighted its effects on bronchial smooth muscle relaxation, suggesting applications in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound appears to enhance ciliary activity, improving mucociliary clearance .

Eigenschaften

IUPAC Name |

methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLBWNWKBXCHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403410 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61266-36-2 | |

| Record name | methyl 4-(3-hydroxyprop-1-ynyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.